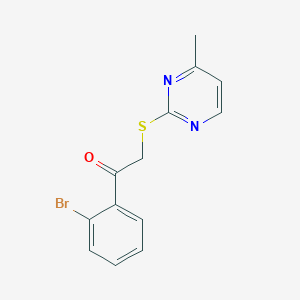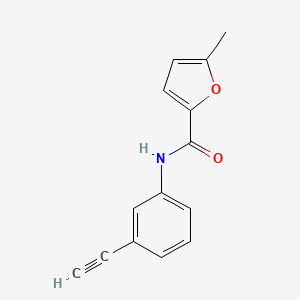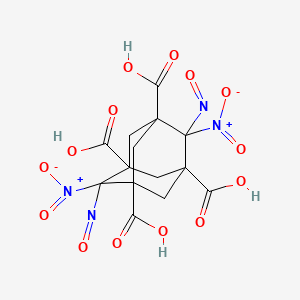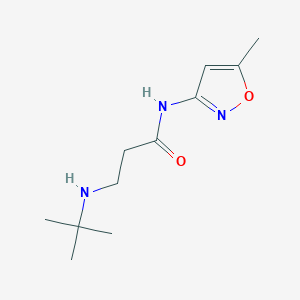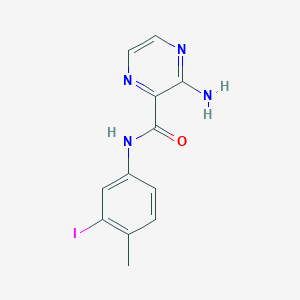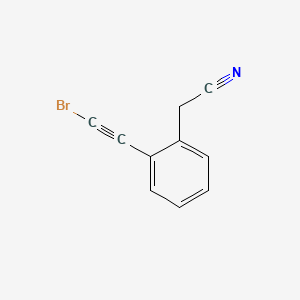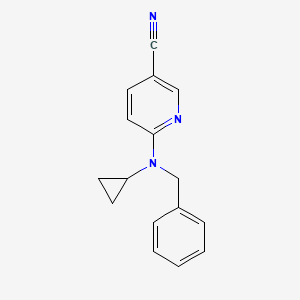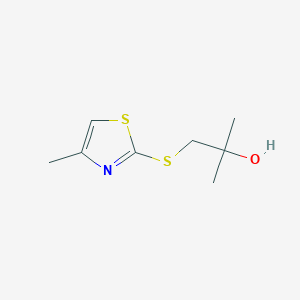
2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol typically involves the reaction of 4-methylthiazole with appropriate thiol and alcohol derivatives under controlled conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve bulk synthesis techniques, where the reactants are combined in large reactors under optimized conditions to maximize yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding thiol or alcohol derivatives.
Substitution: The thiazole ring allows for electrophilic and nucleophilic substitution reactions at specific positions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide or potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles or electrophiles for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole ring .
Scientific Research Applications
2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s thiazole ring is of interest for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs with improved efficacy and reduced side effects.
Industry: The compound is used in the production of various chemicals, including biocides, fungicides, and dyes
Mechanism of Action
The mechanism of action of 2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol involves its interaction with specific molecular targets and pathways. The thiazole ring can participate in various biochemical reactions, potentially inhibiting or activating enzymes and receptors. This interaction can lead to changes in cellular processes, making the compound useful in therapeutic applications .
Comparison with Similar Compounds
Similar Compounds
Sulfathiazole: An antimicrobial drug with a thiazole ring.
Ritonavir: An antiretroviral drug containing a thiazole moiety.
Abafungin: An antifungal drug with a thiazole ring.
Bleomycin: An antineoplastic drug that includes a thiazole ring.
Tiazofurin: Another antineoplastic drug with a thiazole structure.
Uniqueness
2-Methyl-1-((4-methylthiazol-2-yl)thio)propan-2-ol is unique due to its specific structure, which combines a thiazole ring with a thiol and alcohol functional group.
Properties
Molecular Formula |
C8H13NOS2 |
|---|---|
Molecular Weight |
203.3 g/mol |
IUPAC Name |
2-methyl-1-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]propan-2-ol |
InChI |
InChI=1S/C8H13NOS2/c1-6-4-11-7(9-6)12-5-8(2,3)10/h4,10H,5H2,1-3H3 |
InChI Key |
FYDUVSWGTURBEN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CSC(=N1)SCC(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N'-[1-(2,4-dimethoxyphenyl)ethylidene]-4-nitrobenzohydrazide](/img/structure/B14917032.png)
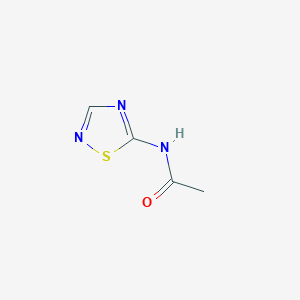
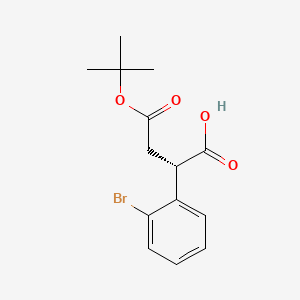
![(1R,3r,5S)-Ethyl 3-((tert-butoxycarbonyl)amino)-6-oxabicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B14917050.png)
